![molecular formula C18H23BN2O5S B1374287 N-[2-メトキシ-5-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル]ベンゼンスルホンアミド CAS No. 1083326-67-3](/img/structure/B1374287.png)
N-[2-メトキシ-5-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル]ベンゼンスルホンアミド
説明
N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H23BN2O5S and its molecular weight is 390.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
この化合物は、ボレート基とスルホンアミド基を持つ有機中間体であり、求核反応とアミド化反応によって合成することができます 。さまざまな有機化合物の合成において重要な役割を果たします。
創薬
医薬品の有機合成において、ボロン酸化合物は通常、ジオールの保護に使用されます。これは、アミノ酸、ディールス・アルダー反応、鈴木カップリング反応の不斉合成に使用されます 。
酵素阻害剤
ボロン酸化合物は通常、酵素阻害剤または特定の配位子薬として使用されます 。これらは、新しい治療薬の開発において潜在的な用途があります。
抗がん剤
ボロン酸化合物は、腫瘍や微生物感染症の治療にも使用できます 。これらは、抗がん剤の開発によく使用されます。
蛍光プローブ
ボロン酸化合物は、過酸化水素、糖、銅イオン、フッ化物イオン、およびカテコールアミンを識別するための蛍光プローブとしても使用できます 。これにより、さまざまな診断アプリケーションで役立ちます。
薬物担体
ボロン酸エステル結合は、単純な構築条件、良好な生体適合性、およびpH、グルコース、ATPなどの生物体内のさまざまな微小環境変化に応答する能力という利点があるため、刺激応答性薬物担体の構築に広く使用されています 。ボレート結合に基づく薬物担体の種類には、薬物-ポリマーカップリング、ポリマーミセル、線状-ハイパーブランチポリマー、メソポーラスシリカなどがありますThey can not only load anti-cancer drugs, but also deliver insulin and genes 。
材料科学
これは、ベンゾチアゾールおよび電子豊富なアリーレンユニットに基づく新規コポリマーの合成、光学特性、および電気化学特性に使用されます 。これは、材料科学および電子工学の分野における潜在的な用途を示唆しています。
化学工業
この化合物は、化学工業でも、さまざまな他の化学物質の製造に使用されます 。 さまざまな変換プロセスにおける高い安定性、低毒性、および高い反応性により、化学工業において貴重な資源となっています 。
作用機序
Target of Action
It is known that the compound contains borate and sulfonamide groups , which are often involved in interactions with enzymes and receptors in biological systems.
Mode of Action
The presence of borate and sulfonamide groups suggests that it may interact with its targets through nucleophilic and amidation reactions . The negative charges around the O4 and O5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack .
Biochemical Pathways
Organoboron compounds like this one are known to be important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Result of Action
Organoboron compounds like this one are often used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and in the delivery of anticancer drugs .
Action Environment
Boronic ester bonds, which this compound contains, are known to be used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
生化学分析
Biochemical Properties
N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide plays a crucial role in biochemical reactions due to its borate and sulfonamide groups. These functional groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acid derivatives, such as this compound, are known to act as enzyme inhibitors or specific ligand drugs . They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. Additionally, the sulfonamide group can interact with proteins and enzymes, potentially altering their activity and function.
Cellular Effects
The effects of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid compounds have been shown to modulate signaling pathways involved in cell proliferation and apoptosis . The sulfonamide group can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide exerts its effects through various binding interactions with biomolecules. The borate group can form reversible covalent bonds with enzyme active sites, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular function. Additionally, the sulfonamide group can bind to proteins and enzymes, altering their activity and function. These interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that boronic acid derivatives can be stable under various conditions, but they may degrade over time, leading to changes in their biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including cell death and disruption of normal cellular processes. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is involved in various metabolic pathways. The borate group can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, boronic acid compounds can inhibit enzymes involved in carbohydrate metabolism, leading to changes in glucose levels and other metabolic parameters. The sulfonamide group can also affect metabolic pathways by interacting with enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For instance, boronic acid derivatives can be taken up by cells through specific transporters, leading to their accumulation in certain cellular compartments. The sulfonamide group can also affect the compound’s distribution by interacting with cellular proteins.
Subcellular Localization
The subcellular localization of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, boronic acid compounds can localize to the nucleus, where they interact with transcription factors and other regulatory proteins. The sulfonamide group can also influence the compound’s localization by binding to specific proteins and directing it to particular cellular compartments.
特性
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O5S/c1-17(2)18(3,4)26-19(25-17)13-11-15(16(24-5)20-12-13)21-27(22,23)14-9-7-6-8-10-14/h6-12,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCYMUTTZBITQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





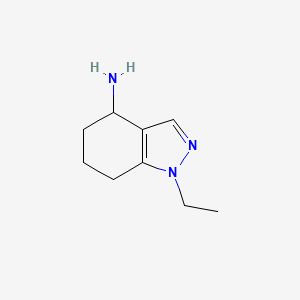
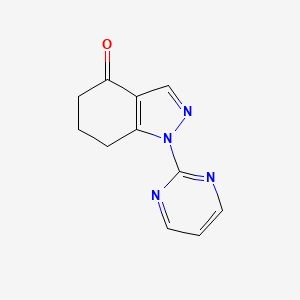
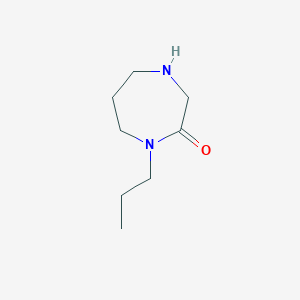
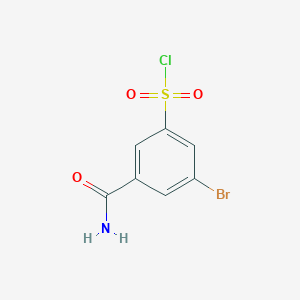
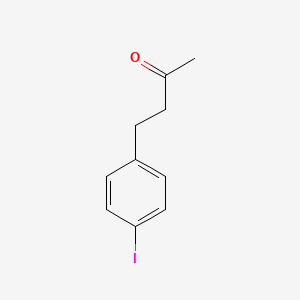
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)
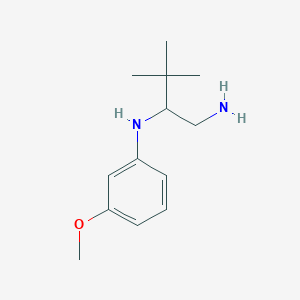
![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)

![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)

